2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine
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Overview
Description
2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine typically involves the reaction of 2-methyl-1H-indole with 2,2-dimethylpropan-1-amine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with an indole structure.
Uniqueness
2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine is unique due to its specific structural features and the presence of the 2,2-dimethylpropan-1-amine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H24N2 |
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Molecular Weight |
244.37 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C16H24N2/c1-12-13(9-10-17-11-16(2,3)4)14-7-5-6-8-15(14)18-12/h5-8,17-18H,9-11H2,1-4H3 |
InChI Key |
RQLRHZDURKQNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC(C)(C)C |
Origin of Product |
United States |
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